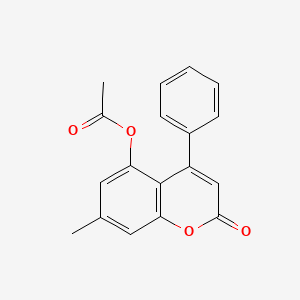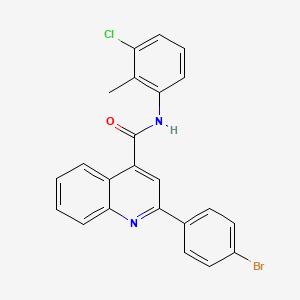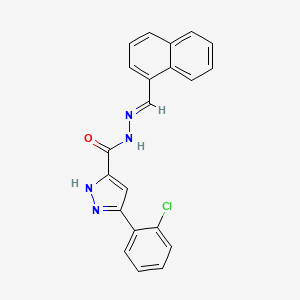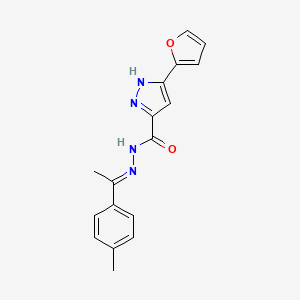
(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-metil-2-oxo-4-fenilcromen-5-il) acetato es un compuesto orgánico sintético que pertenece a la familia de las cromenonas. Las cromenonas, también conocidas como cumarinas, son una clase de compuestos con una amplia gama de actividades biológicas y aplicaciones en diversos campos como la medicina, la agricultura y la ciencia de los materiales. Este compuesto en particular se caracteriza por su estructura única, que incluye un núcleo de cromenona sustituido con un grupo metilo, un grupo fenilo y un éster acetato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (7-metil-2-oxo-4-fenilcromen-5-il) acetato típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como la 7-metilcromen-2-ona y el ácido fenilacético.
Reacción de condensación: El primer paso implica una reacción de condensación entre la 7-metilcromen-2-ona y el ácido fenilacético en presencia de un catalizador adecuado, como el ácido p-toluensulfónico, bajo condiciones de reflujo. Esta reacción forma el intermedio (7-metil-2-oxo-4-fenilcromen-5-il) acetato.
Esterificación: El intermedio se somete luego a esterificación utilizando anhídrido acético y una base, como la piridina, para obtener el producto final, (7-metil-2-oxo-4-fenilcromen-5-il) acetato.
Métodos de producción industrial
En un entorno industrial, la producción de (7-metil-2-oxo-4-fenilcromen-5-il) acetato puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas puede reducir significativamente los costes de producción y mejorar la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(7-metil-2-oxo-4-fenilcromen-5-il) acetato puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo, produciendo derivados de alcohol.
Sustitución: El grupo acetato puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en presencia de una base, como el hidróxido de sodio (NaOH), para facilitar las reacciones de sustitución.
Productos principales
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de cromenona sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, (7-metil-2-oxo-4-fenilcromen-5-il) acetato se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
El compuesto ha mostrado prometedoras en la investigación biológica debido a su potencial bioactividad. Los estudios han investigado sus efectos en varias vías biológicas, incluyendo su potencial como antioxidante, antiinflamatorio y agente antimicrobiano.
Medicina
En química medicinal, (7-metil-2-oxo-4-fenilcromen-5-il) acetato se está explorando por sus posibles aplicaciones terapéuticas. Los estudios preliminares sugieren que puede tener propiedades anticancerígenas, lo que lo convierte en un candidato para futuras investigaciones en investigación del cáncer.
Industria
En el sector industrial, las propiedades únicas del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales, como polímeros y recubrimientos. Su potencial como precursor para la síntesis de materiales de alto rendimiento es de particular interés.
Mecanismo De Acción
El mecanismo de acción de (7-metil-2-oxo-4-fenilcromen-5-il) acetato implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. En la investigación del cáncer, el compuesto puede ejercer sus efectos induciendo la apoptosis (muerte celular programada) en las células cancerosas a través de la modulación de las vías de señalización implicadas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
Cumarina: Un compuesto natural con una estructura de cromenona similar pero que carece de los grupos fenilo y acetato.
Warfarina: Un anticoagulante conocido que también contiene un núcleo de cromenona pero con diferentes sustituyentes.
Esculetina: Otro derivado de cromenona con grupos hidroxilo en lugar del grupo acetato.
Singularidad
(7-metil-2-oxo-4-fenilcromen-5-il) acetato es único debido a su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas. La presencia del grupo fenilo mejora su hidrofobicidad, mientras que el grupo acetato proporciona un sitio para modificaciones químicas adicionales. Estas características lo convierten en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C18H14O4 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11-8-15(21-12(2)19)18-14(13-6-4-3-5-7-13)10-17(20)22-16(18)9-11/h3-10H,1-2H3 |
Clave InChI |
IYEXWQZUOIBVKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663468.png)

![4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole](/img/structure/B11663483.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11663489.png)

![N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B11663505.png)
![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663507.png)
![2,6-Dimethoxy-4-{(E)-[({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11663513.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663518.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]acetate](/img/structure/B11663530.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663539.png)
![N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11663551.png)
